molecular formula C13H12O4 B8728465 6-(1,3-Dioxolan-2-ylmethyl)isochromen-1-one

6-(1,3-Dioxolan-2-ylmethyl)isochromen-1-one

Cat. No. B8728465
M. Wt: 232.23 g/mol
InChI Key: CEOQQOURARFODB-UHFFFAOYSA-N
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Patent
US08999990B2

Procedure details

To a solution of 6-(1,3-dioxolan-2ylmethyl)-1H-isochromen-1-one (410 mg, 1.8 mmol) in dioxane (20 mL) was added HCl (20 ml, 3M), and then stirred for 16 hours. The reaction was extracted with ethyl acetate then separated. The organic layer was washed with brine, dried over Na2SO4, filtered and concentrated to yield the title product. LC-MS (IE, m/z): 189 [M+1]+.
Quantity
410 mg
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]1CCO[CH:2]1[CH2:6][C:7]1[CH:8]=[C:9]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[O:12][CH:11]=[CH:10]2.Cl>O1CCOCC1>[O:17]=[C:13]1[C:14]2[C:9](=[CH:8][C:7]([CH2:6][CH:2]=[O:1])=[CH:16][CH:15]=2)[CH:10]=[CH:11][O:12]1

Inputs

Step One
Name
Quantity
410 mg
Type
reactant
Smiles
O1C(OCC1)CC=1C=C2C=COC(C2=CC1)=O
Name
Quantity
20 mL
Type
reactant
Smiles
Cl
Name
Quantity
20 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
The reaction was extracted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
then separated
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
O=C1OC=CC2=CC(=CC=C12)CC=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.